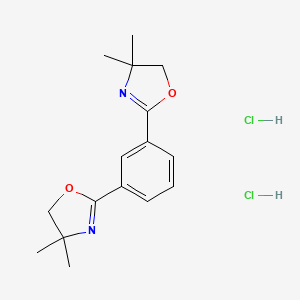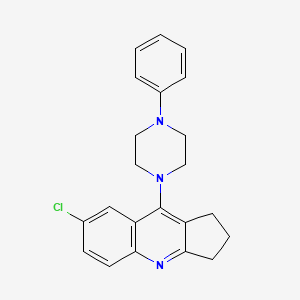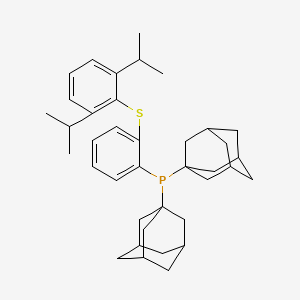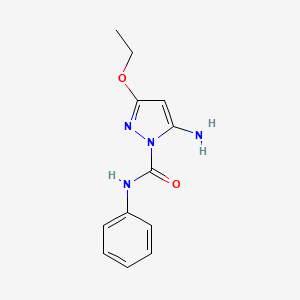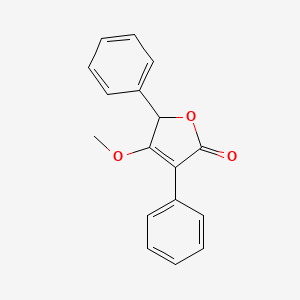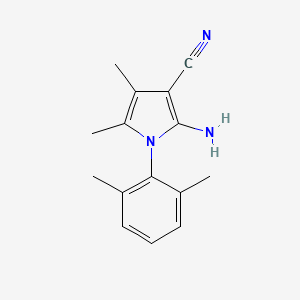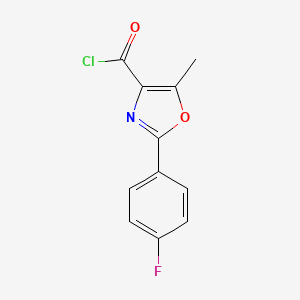
2-(4-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide This intermediate is then subjected to cyclization with ethyl oxalyl chloride to yield the oxazole ring
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, cyclization reactions, and chlorination under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed under inert atmosphere conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxazole Derivatives: Resulting from oxidation and reduction reactions.
Biaryl Compounds: Produced via coupling reactions.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate receptor functions, thereby exerting its biological effects. The fluorophenyl group and oxazole ring contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(4-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(4-Methylphenyl)-5-methyloxazole-4-carbonyl chloride
Uniqueness
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and material science.
Propriétés
Numéro CAS |
61152-06-5 |
|---|---|
Formule moléculaire |
C11H7ClFNO2 |
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-2-4-8(13)5-3-7/h2-5H,1H3 |
Clé InChI |
OVMGFJQPSQGJMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


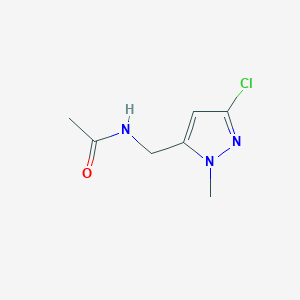
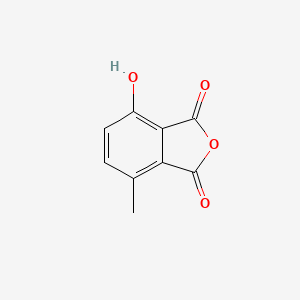
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
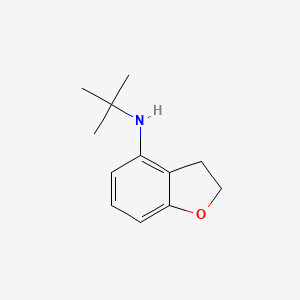
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
